

Section 1: Theoretical and Computational Chemistry Protocols

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Compound of Interest

Compound Name: 3-(1-Carboxyvinyl)oxybenzoic acid

Cat. No.: B091144

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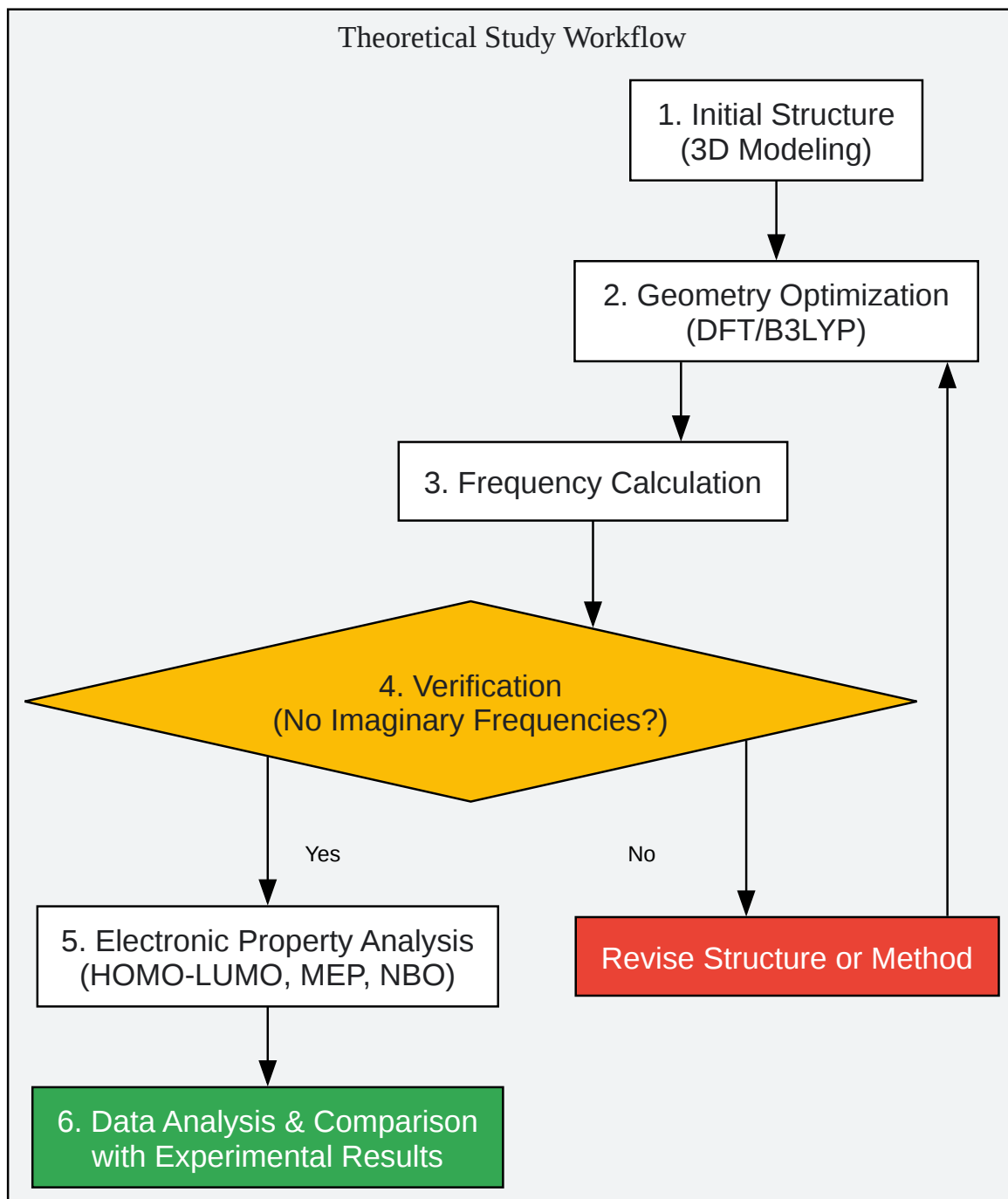
Theoretical studies are fundamental to predicting the molecular structure, stability, and reactivity of a compound. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.

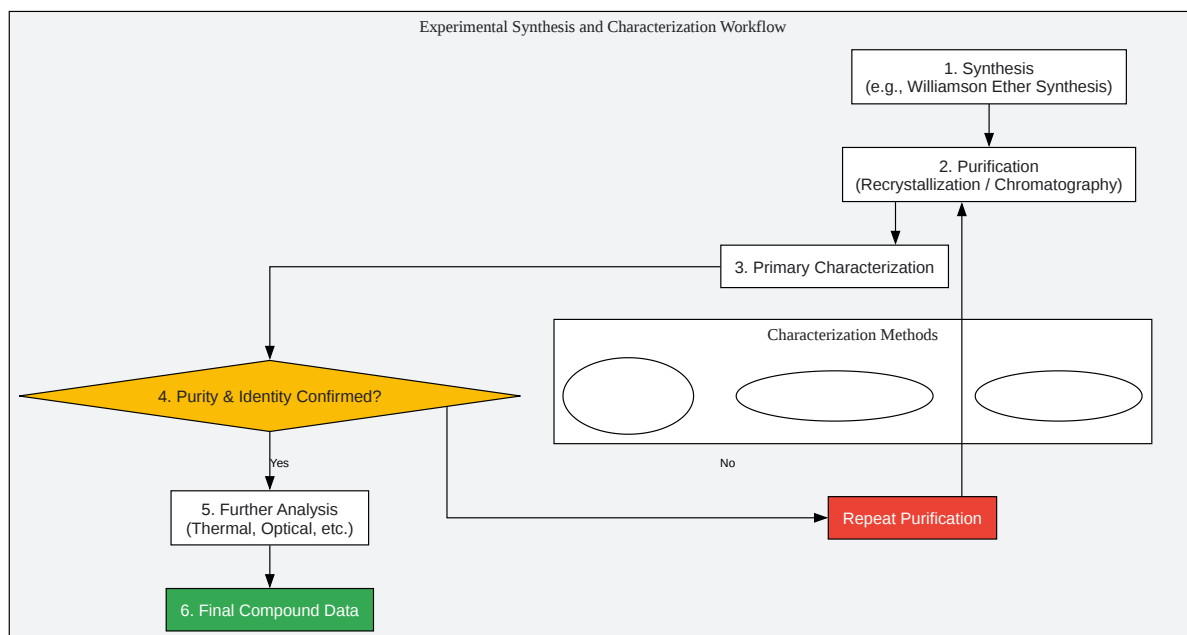
Experimental Protocol: Computational Analysis

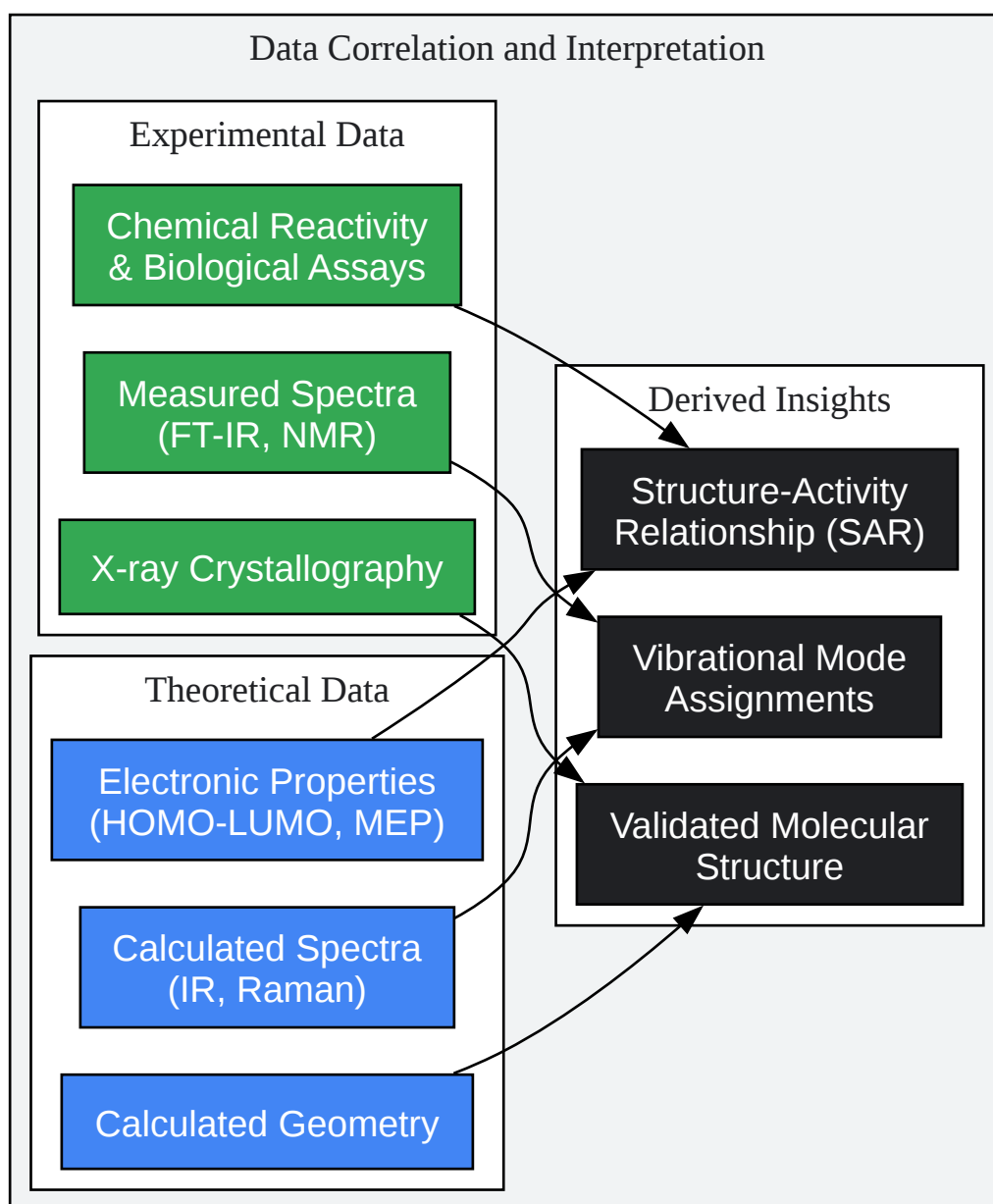
A typical computational workflow involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

- **Molecular Structure Preparation:** The initial 3D structure of **3-(1-Carboxyvinyl)oxybenzoic acid** is drawn using molecular modeling software (e.g., GaussView, Avogadro).
- **Geometry Optimization:** The structure is optimized to its lowest energy state. A common and effective method is the B3LYP functional with a 6-311G or higher basis set.^[2] This calculation determines the most stable conformation, including bond lengths and angles.
- **Vibrational Frequency Calculation:** Following optimization, harmonic vibrational frequencies are calculated using the same DFT method. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These theoretical frequencies can be compared with experimental FT-IR and Raman spectra.^{[3][4]}
- **Electronic Property Analysis:**

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[\[4\]](#)
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[\[4\]](#)
[\[5\]](#)
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[\[4\]](#)







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- To cite this document: BenchChem. [Section 1: Theoretical and Computational Chemistry Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091144#theoretical-studies-on-3-1-carboxyvinyl-oxy-benzoic-acid]

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